(3-Nitro-phenoxy)-acetic acid pyridin-2-ylmethylene-hydrazide
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Overview
Description
2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide is a complex organic compound that features a nitrophenoxy group and a pyridinylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide typically involves the reaction of 2-(3-nitrophenoxy)acetohydrazide with pyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitrophenoxy and pyridinylmethylidene groups play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-4-nitrophenoxy)acetohydrazide: Similar structure but with a methyl group instead of a hydrogen atom on the phenoxy ring.
2-(4-Nitrophenoxy)acetohydrazide: Similar structure but with the nitro group in the para position instead of the meta position.
Uniqueness
2-(3-Nitrophenoxy)-N’-[(E)-(pyridin-2-yl)methylidene]acetohydrazide is unique due to the presence of both the nitrophenoxy and pyridinylmethylidene groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12N4O4 |
---|---|
Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O4/c19-14(17-16-9-11-4-1-2-7-15-11)10-22-13-6-3-5-12(8-13)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+ |
InChI Key |
WQIBLYCTTXPIQG-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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